3-Methyl-4-isoquinolinamine

Lipophilicity ADME prediction Medicinal chemistry

Researchers developing kinase inhibitors or CNS-targeted probes often face challenges obtaining regioisomerically pure 4-aminoisoquinoline scaffolds with reliable lot-to-lot consistency. This compound provides a validated solution. - Enables SAR exploration at the 3-position, where methyl substitution critically alters lipophilicity (XLogP3 2.1) and hinge-binding motifs vs. halogenated or unsubstituted analogs. - Supplied with well-defined purity, ensuring reproducible results in Pd-catalyzed C-H functionalization and fragment-based drug discovery campaigns.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B15371442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-isoquinolinamine
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=N1)N
InChIInChI=1S/C10H10N2/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,11H2,1H3
InChIKeyNUJACXSHVQGFRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-isoquinolinamine: Structural Identity and Physicochemical Baseline


3-Methyl-4-isoquinolinamine (CAS 1541055-97-3) is a heterocyclic aromatic amine belonging to the isoquinoline family, specifically a 4‑aminoisoquinoline derivative bearing a methyl substituent at the 3‑position of the bicyclic ring system [1]. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.20 g/mol . The compound is classified as a small‑molecule research reagent and synthetic building block, typically supplied at analytical purity levels of 95% or greater . It is employed in medicinal chemistry campaigns focused on kinase inhibition, CNS receptor modulation, and oncology target validation [2].

Med Chem Kinase inhibitor fragment elaboration and scaffold hopping studies
CNS Research Receptor modulation assay development with moderate lipophilicity
Synthesis Regioselective building block with well-defined isomeric purity

Why 4-Aminoisoquinoline Analogs Cannot Substitute 3-Methyl-4-isoquinolinamine


Within the 4‑aminoisoquinoline chemotype, subtle variations in substitution pattern—particularly at the 3‑position—can profoundly alter electronic properties, molecular recognition, and target engagement [1]. The methyl group at C3 in 3‑Methyl‑4‑isoquinolinamine introduces distinct steric and lipophilic character compared to unsubstituted (4‑isoquinolinamine), halogenated (3‑chloro‑), or regioisomeric (4‑methyl‑) analogs. Such modifications influence logP, hydrogen‑bonding potential, and the conformational preferences of the 4‑amino group, thereby impacting binding to kinase ATP pockets, topoisomerase‑DNA interfaces, or GPCR orthosteric sites [2]. The evidence below quantifies, where data exist, the consequences of these structural distinctions.

Unsubstituted 4‑aminoisoquinoline has lower computed lipophilicity, which may alter membrane permeability and target engagement profiles compared to the 3‑methyl derivative.
3‑Chloro analogs are predicted to have significantly higher logP, increasing the risk of off‑target binding and metabolic instability that can confound SAR interpretation.
Regioisomeric 4‑methyl‑3‑isoquinolinamine presents a different amine placement, leading to distinct kinase hinge‑binding geometry and potentially divergent selectivity.

Quantitative Differentiation from Closest Structural Analogs


XLogP3 Lipophilicity Differential Among 4-Aminoisoquinolines

3‑Methyl‑4‑isoquinolinamine exhibits a computed XLogP3‑AA value of 2.1, derived from its molecular structure [1]. In contrast, the unsubstituted 4‑aminoisoquinoline parent (CAS 23687-25-4) has a computed XLogP3 of 1.5, while the 3‑chloro analog (3‑Chloro‑4‑isoquinolinamine) is predicted to have a significantly higher logP (>2.8) based on fragment contribution models . This ~0.6 log unit increase relative to the parent compound indicates enhanced membrane permeability potential, while maintaining a more balanced lipophilicity profile compared to the highly lipophilic 3‑chloro derivative, which carries a greater risk of off‑target binding and metabolic instability [2].

XLogP3 Lipophilicity Differential
Computed
Target XLogP3 = 2.1 vs. unsubstituted parent = 1.5; 3‑chloro analog predicted >2.8
Intermediate lipophilicity may support CNS penetration screening while limiting promiscuity risk relative to highly lipophilic analogs.
Δ = +0.6 vs. parent; computed by XLogP3 algorithm.
Lipophilicity ADME prediction Medicinal chemistry

Distinct Kinase Inhibitor Scaffold Versus 1-Aminoisoquinolines

Patent disclosures explicitly claim 4‑aminoisoquinoline derivatives, including 3‑Methyl‑4‑isoquinolinamine, as protein kinase inhibitors with therapeutic utility against Raf kinases, particularly BRAF [1]. This structural class positions the amino group at the 4‑position, creating a hydrogen‑bond donor/acceptor motif distinct from the 1‑aminoisoquinoline series (e.g., FX‑9, which bears the amine at the 1‑position and shows IC₅₀ values of 0.54‑1.94 μM against ALL cells [2]). The 4‑amino substitution pattern is a validated kinase hinge‑binding motif that offers a different vector for fragment growth and selectivity tuning compared to 1‑amino or 3‑amino regioisomers [3].

Kinase Scaffold Differentiation
Class‑level inference
4‑Aminoisoquinoline core (patented Raf kinase inhibitor scaffold) vs. 1‑aminoisoquinoline FX‑9 series (IC₅₀ 0.54–1.94 μM in ALL cells).
The 4‑amino substitution provides a distinct hinge‑binding vector, reported as a kinase inhibitor motif; no IC₅₀ for parent compound.
Direct potency comparison not available; scaffold hopping context.
Kinase inhibition BRAF Oncology Scaffold hopping

Regioselective Synthetic Access and Isomeric Purity

3‑Methyl‑4‑isoquinolinamine can be synthesized via palladium‑catalyzed tandem C–H allylation/intermolecular amination and aromatization, a method that specifically installs the methyl group at the 3‑position, minimizing contamination with the 1‑methyl or 4‑methyl regioisomers [1]. In contrast, 4‑Methyl‑3‑isoquinolinamine (the regioisomer) is also commercially available but is listed under a different CAS number (7697‑66‑7) and may require distinct synthetic routes, potentially leading to different impurity profiles [2]. The 3‑methyl derivative avoids the synthetic complexity and purification challenges associated with halogenated analogs (e.g., 3‑chloro), which can undergo unwanted nucleophilic substitution side reactions during downstream functionalization .

Synthetic Access & Isomeric Purity
Supporting evidence
Pd‑catalyzed tandem C–H allylation/amination/aromatization; typical purity ≥95%.
Regioselective route minimizes 1‑methyl or 4‑methyl contamination, supporting reproducible SAR.
Compare with 4‑methyl regioisomer (CAS 7697‑66‑7) that may have different impurity profile.
Synthetic chemistry Purity Isomer separation Procurement

Topoisomerase I Inhibition Potential Versus Isoquinolones

A comparative study of 3,4‑diarylisoquinoline derivatives demonstrated that 4‑aminoisoquinoline‑based compounds (as a class) exhibit significantly greater topoisomerase I (topo I) inhibitory activity than their isoquinolone counterparts [1]. Specifically, the study notes that 'isoquinolinamine derivatives had greater affinity for topo I than for topo II' and that several 3,4‑diarylisoquinolinamines showed 'superior topo I inhibitory activity' [2]. While 3‑Methyl‑4‑isoquinolinamine itself was not directly tested, it serves as the core scaffold from which these active diaryl derivatives are elaborated, establishing the 4‑amino substitution pattern as a critical determinant of topo I engagement [3].

Topoisomerase I Potential vs. Isoquinolones
Class‑level inference
Class‑level: 4‑aminoisoquinolines reported higher topo I inhibitory activity than isoquinolones in tested 3,4‑diaryl derivatives.
The 4‑amino core is a validated scaffold for developing topo I probes; selectivity over topo II was noted.
Parent compound not directly tested; observed in T47D, DU145, HCT‑15 cell line models.
Topoisomerase inhibition Cytotoxicity Oncology

Recommended Research and Procurement Applications


Raf Kinase Inhibitor Fragment Growth and Scaffold Hopping

3‑Methyl‑4‑isoquinolinamine serves as a validated 4‑aminoisoquinoline core for developing novel Raf kinase inhibitors, particularly targeting BRAF. Its distinct hinge‑binding motif (relative to 1‑aminoisoquinolines) and moderate lipophilicity make it an attractive starting point for fragment‑based drug discovery or scaffold‑hopping campaigns aimed at generating intellectual property around kinase inhibitors [1]. The compound's synthetic accessibility and well‑defined regioisomeric purity are critical for reproducible structure‑activity relationship (SAR) studies [2].

Topoisomerase I Chemical Probe Development

As the core scaffold of 3,4‑diaryl‑4‑aminoisoquinolines, which exhibit selective topoisomerase I inhibitory activity and cytotoxicity against breast, prostate, and colorectal cancer cells, 3‑Methyl‑4‑isoquinolinamine can be used as a precursor for generating chemical probes to investigate topo I function and DNA damage response pathways [1]. The 4‑amino group provides a vector for introducing diverse aromatic substituents to optimize potency and selectivity [2].

Regioselective Isoquinoline Functionalization Methodology

The well‑characterized synthesis of 3‑methyl‑substituted isoquinolines via Pd‑catalyzed tandem C–H functionalization provides a reliable route to 3‑Methyl‑4‑isoquinolinamine in high isomeric purity [1]. This compound is ideal for researchers developing new C–H activation methodologies or investigating the electronic effects of the 3‑methyl group on the reactivity of the 4‑amino moiety in cross‑coupling reactions [2].

CNS Drug Property Benchmarking

With its computed XLogP3 of 2.1, low molecular weight (158.20 g/mol), and single hydrogen bond donor, 3‑Methyl‑4‑isoquinolinamine falls within favorable CNS drug‑like property space. It can serve as a baseline compound for assessing the impact of further substitutions (e.g., 1‑aryl or 6‑methoxy groups) on permeability, solubility, and metabolic stability [1].

Application
Selection Property
Validation Focus
Raf kinase fragment elaboration
4‑Amino scaffold with 3‑methyl substitution; distinct hinge‑binding vector
Kinase selectivity panel and SAR reproducibility
Topo I chemical probe development
Core scaffold for diaryl‑substituted topo I inhibitors
Topo I vs. topo II selectivity, DNA damage pathway endpoints
C–H activation methodology
Regioselective Pd‑catalyzed synthesis; defined isomeric purity
Functional group tolerance and cross‑coupling reactivity
CNS drug‑like property benchmarking
Moderate computed lipophilicity, low molecular weight, single HBD
Permeability, solubility, metabolic stability in CNS models

Technical Documentation Hub

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57 linked technical documents
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